molecular formula C17H17ClN4O2 B2700296 N-(2-chlorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1226459-53-5

N-(2-chlorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2700296
CAS No.: 1226459-53-5
M. Wt: 344.8
InChI Key: DWMRVLMUZWXSPT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazinamide, a first-line drug used in tuberculosis therapy . It contains a pyrazine ring, which is a nitrogen-containing heterocycle . Pyrazine derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through aminodehalogenation of acyl chlorides .


Molecular Structure Analysis

The compound likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms . Further structural analysis would require more specific information or computational chemistry techniques.

Scientific Research Applications

Antiallergic Activity

A study by Nohara et al. (1985) synthesized antiallergic compounds related to the pyrazolo[4,3-c]pyridine structure, demonstrating significant potency against allergic reactions in rats. This research underscores the potential of such compounds in treating allergies and suggests clinical studies for further exploration (Nohara et al., 1985).

Anticancer and Anti-5-lipoxygenase Activities

Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. These findings indicate the compound's dual therapeutic potential in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Activity

Panda, Karmakar, and Jena (2011) investigated the antibacterial activity of pyrazolopyridine derivatives, finding moderate to good effectiveness against both Gram-negative and Gram-positive bacteria. This study highlights the compound's utility in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).

Future Directions

While specific future directions for this compound are not available, research into pyrazinamide and its derivatives continues to be a significant area of interest, particularly in the development of new anti-tubercular agents .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-10(2)22-8-12(15-13(9-22)17(24)21-20-15)16(23)19-7-11-5-3-4-6-14(11)18/h3-6,8-10H,7H2,1-2H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMRVLMUZWXSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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